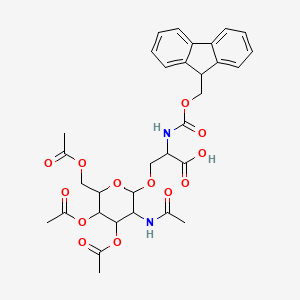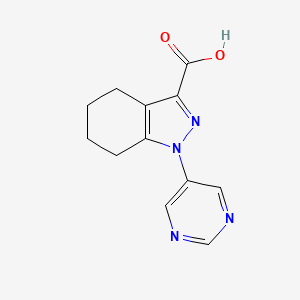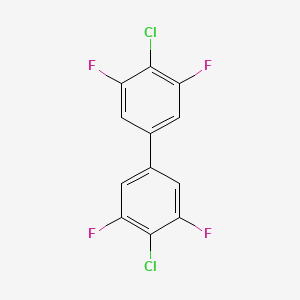
4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of four fluorine atoms and two chlorine atoms attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the direct fluorination and chlorination of biphenyl using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different biphenyl derivatives.
Coupling Reactions: The compound can undergo coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound is studied for its potential biological activity and its interactions with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl exerts its effects involves its interaction with specific molecular targets. The electron-withdrawing nature of the halogen atoms influences the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the compound’s electronic structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetrafluorobiphenyl: Similar in structure but lacks the chlorine atoms.
4,4’-Dichloro-3,3’,5,5’-tetrafluoro-1,1’-biphenyl: Another halogenated biphenyl with different halogenation patterns.
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of chlorine atoms.
Uniqueness
4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct electronic properties and reactivity. This makes it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
75795-05-0 |
|---|---|
Formule moléculaire |
C12H4Cl2F4 |
Poids moléculaire |
295.06 g/mol |
Nom IUPAC |
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Cl2F4/c13-11-7(15)1-5(2-8(11)16)6-3-9(17)12(14)10(18)4-6/h1-4H |
Clé InChI |
KDISJAPCJLLXAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)F)C2=CC(=C(C(=C2)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
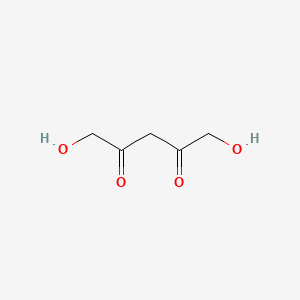
![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
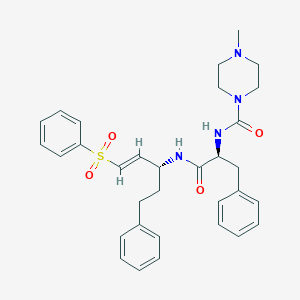
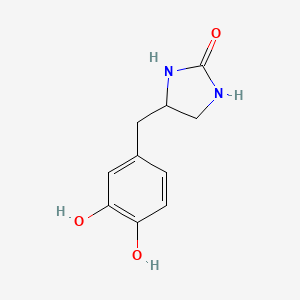
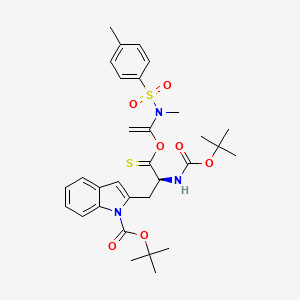
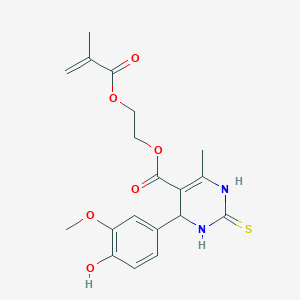
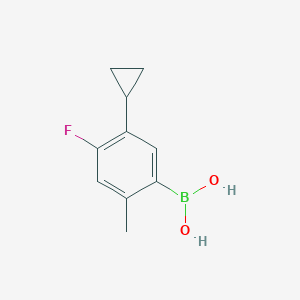
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)



